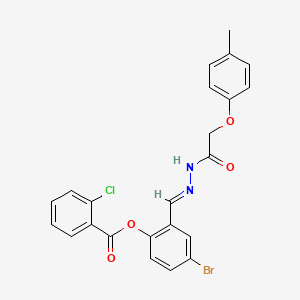
4-Bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C23H18BrClN2O4 and a molecular weight of 501.768 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Méthodes De Préparation
The synthesis of 4-Bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the bromination of a phenyl ring, followed by the introduction of a methylphenoxy group through an acetylation reaction. The carbohydrazonoyl group is then added via a hydrazone formation reaction. Finally, the chlorobenzoate moiety is introduced through esterification
Analyse Des Réactions Chimiques
4-Bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-Bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact molecular pathways involved depend on the specific biological context and target .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate include:
4-Bromo-2-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: Differing by the position of the methyl group on the phenoxy ring.
4-Bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate: Featuring a methoxy group instead of a methyl group.
4-Bromo-2-(2-((4-ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: Containing an ethyl group instead of a methyl group.
These compounds share similar structures but differ in their substituents, which can lead to variations in their chemical and biological properties.
Propriétés
Numéro CAS |
769157-13-3 |
|---|---|
Formule moléculaire |
C23H18BrClN2O4 |
Poids moléculaire |
501.8 g/mol |
Nom IUPAC |
[4-bromo-2-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C23H18BrClN2O4/c1-15-6-9-18(10-7-15)30-14-22(28)27-26-13-16-12-17(24)8-11-21(16)31-23(29)19-4-2-3-5-20(19)25/h2-13H,14H2,1H3,(H,27,28)/b26-13+ |
Clé InChI |
SUERFTHVDUCAOQ-LGJNPRDNSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


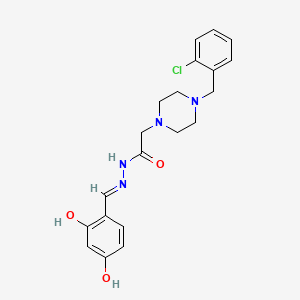
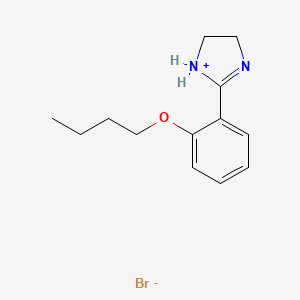
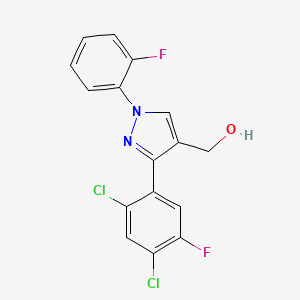
![2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B15084129.png)
![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate](/img/structure/B15084143.png)
![5-(2,5-Dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15084150.png)
![3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15084158.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15084162.png)

![N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15084173.png)
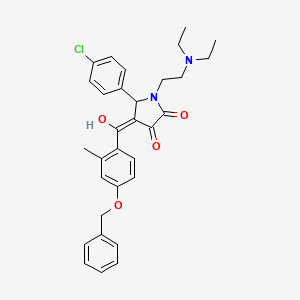
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B15084176.png)
![[4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenoxy]acetic acid](/img/structure/B15084196.png)
![[2-methoxy-4-[(E)-[[2-oxo-2-[2-(phenylcarbamoyl)anilino]acetyl]hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B15084204.png)
